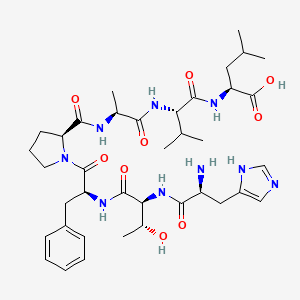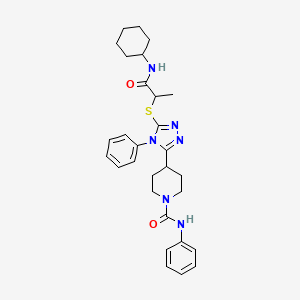
PROTAC NR-7h
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
NR-7h is a potent and selective degrader of p38α and p38β mitogen-activated protein kinases (MAPKs). It is a PROTAC (Proteolysis Targeting Chimera) compound, which means it is designed to target specific proteins for degradation. NR-7h has shown significant activity in inhibiting the phosphorylation of MK2 in UV-treated cancer cells and LPS-stimulated bone marrow-derived macrophages .
Métodos De Preparación
The synthesis of NR-7h involves multiple steps, including the formation of its core structure and the attachment of various functional groups. The chemical name of NR-7h is 3-(3-Bromo-4-((2,4-difluorobenzyl)oxy)-6-methyl-2-oxopyridin-1(2H)-yl)-N-(4-(1-(4-((4-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)butyl)amino)-4-oxobutyl)-1H-1,2,3-triazol-4-yl)butyl)-4-methylbenzamide . The synthetic route typically involves the following steps:
- Formation of the pyridinone core.
- Bromination and subsequent substitution with a difluorobenzyl group.
- Attachment of the triazole and benzamide moieties through a series of coupling reactions.
Análisis De Reacciones Químicas
NR-7h undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridinone core can be substituted with various nucleophiles.
Coupling Reactions: The formation of the triazole and benzamide moieties involves coupling reactions, typically using reagents like copper(I) iodide and palladium catalysts.
Oxidation and Reduction: These reactions can be used to modify the functional groups attached to the core structure.
Common reagents used in these reactions include copper(I) iodide, palladium catalysts, and various nucleophiles. The major products formed from these reactions are the substituted pyridinone derivatives and the final NR-7h compound.
Aplicaciones Científicas De Investigación
NR-7h has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the degradation of p38α and p38β MAPKs.
Biology: Investigated for its effects on cellular signaling pathways, particularly those involving MAPKs.
Medicine: Potential therapeutic applications in cancer treatment due to its ability to inhibit the phosphorylation of MK2 in cancer cells.
Industry: Utilized in the development of new PROTAC compounds and targeted protein degradation technologies.
Mecanismo De Acción
NR-7h exerts its effects by selectively degrading p38α and p38β MAPKs. It functions as a PROTAC, which means it recruits an E3 ligase (CRBN) to the target protein, leading to its ubiquitination and subsequent degradation by the proteasome. This process effectively reduces the levels of p38α and p38β in cells, inhibiting their downstream signaling pathways .
Comparación Con Compuestos Similares
NR-7h is unique in its high selectivity for p38α and p38β MAPKs, with minimal effects on other kinases such as p38γ, p38δ, JNK1/2, and ERK1/2 . Similar compounds include:
NR-1h: Another PROTAC targeting p38α and p38β, but with different linker lengths and functional groups.
NR-2h: A less selective degrader with activity against multiple MAPK family members.
NR-3h: A compound with similar selectivity but different pharmacokinetic properties.
NR-7h stands out due to its potent and selective degradation of p38α and p38β, making it a valuable tool for studying MAPK signaling pathways and developing targeted therapies .
Propiedades
Fórmula molecular |
C48H50BrF2N9O8 |
|---|---|
Peso molecular |
998.9 g/mol |
Nombre IUPAC |
3-[3-bromo-4-[(2,4-difluorophenyl)methoxy]-6-methyl-2-oxopyridin-1-yl]-N-[4-[1-[4-[4-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]butylamino]-4-oxobutyl]triazol-4-yl]butyl]-4-methylbenzamide |
InChI |
InChI=1S/C48H50BrF2N9O8/c1-28-13-14-30(24-38(28)59-29(2)23-39(43(49)48(59)67)68-27-31-15-16-32(50)25-35(31)51)44(63)54-21-4-3-9-33-26-58(57-56-33)22-8-12-40(61)53-20-6-5-19-52-36-11-7-10-34-42(36)47(66)60(46(34)65)37-17-18-41(62)55-45(37)64/h7,10-11,13-16,23-26,37,52H,3-6,8-9,12,17-22,27H2,1-2H3,(H,53,61)(H,54,63)(H,55,62,64) |
Clave InChI |
BEMLUUUHZPFCBS-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)C(=O)NCCCCC2=CN(N=N2)CCCC(=O)NCCCCNC3=CC=CC4=C3C(=O)N(C4=O)C5CCC(=O)NC5=O)N6C(=CC(=C(C6=O)Br)OCC7=C(C=C(C=C7)F)F)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


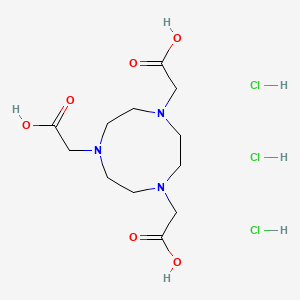
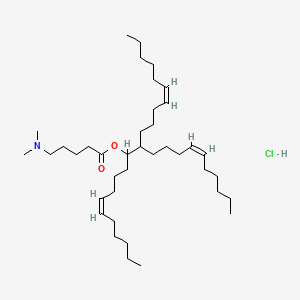

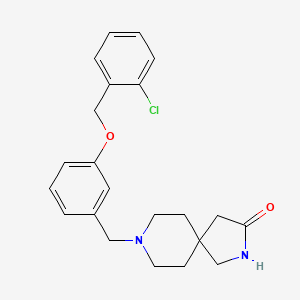

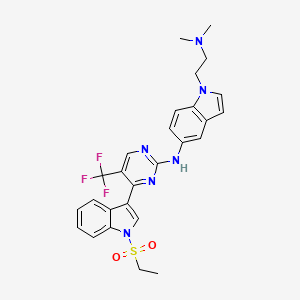
![4-[(Z)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-N-[5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B15137571.png)





